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Compound of Interest

Compound Name: 4-ethynyl-1,2-dimethoxybenzene

Cat. No.: B1333843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a

reliable synthetic protocol for 4-ethynyl-1,2-dimethoxybenzene. The information presented

herein is intended to support research and development activities where this compound is a

key building block or intermediate.

Core Spectroscopic Data
Precise, experimentally-derived spectroscopic data for 4-ethynyl-1,2-dimethoxybenzene is

not readily available in public databases. Therefore, the following tables present predicted

values based on established principles of NMR and IR spectroscopy, and mass spectrometry

fragmentation patterns, drawing analogies from structurally similar compounds.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.10 d, J ≈ 1.5 Hz 1H Ar-H (H-3)

~7.05 dd, J ≈ 8.5, 1.5 Hz 1H Ar-H (H-5)

~6.85 d, J ≈ 8.5 Hz 1H Ar-H (H-6)

~3.90 s 3H OCH₃

~3.88 s 3H OCH₃

| ~3.05 | s | 1H | C≡C-H |

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment

~149.5 Ar-C (C-1 or C-2)

~149.0 Ar-C (C-1 or C-2)

~124.5 Ar-C (C-5)

~115.0 Ar-C (C-4)

~111.5 Ar-C (C-6)

~111.0 Ar-C (C-3)

~83.0 C≡C-H

~77.5 C≡C-H

~56.0 OCH₃

| ~55.8 | OCH₃ |

Predicted Infrared (IR) Spectroscopy Data
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Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, sharp ≡C-H stretch

~2950-2850 Medium C-H (sp³) stretch (methoxy)

~2110 Medium, sharp C≡C stretch

~1600, ~1510, ~1460 Medium to Strong C=C aromatic ring stretches

~1250, ~1020 Strong C-O stretch (aryl ether)

| ~880-800 | Strong | C-H out-of-plane bend (aromatic) |

Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/z Predicted Fragment Ion

162 [M]⁺ (Molecular Ion)

147 [M - CH₃]⁺

119 [M - CH₃ - CO]⁺

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols
A reliable method for the synthesis of 4-ethynyl-1,2-dimethoxybenzene is the Corey-Fuchs

reaction, starting from 3,4-dimethoxybenzaldehyde.[1]

Synthesis of 4-Ethynyl-1,2-dimethoxybenzene via Corey-
Fuchs Reaction[1]
Step 1: Formation of 1,1-Dibromo-2-(3,4-dimethoxyphenyl)ethene
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To a solution of triphenylphosphine (2.0 equivalents) in anhydrous dichloromethane at 0 °C

under an inert atmosphere, add carbon tetrabromide (1.0 equivalent).

Stir the resulting mixture at 0 °C for approximately 15-30 minutes.

Add a solution of 3,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane

to the reaction mixture.

Allow the reaction to warm to room temperature and stir overnight.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the

dibromoalkene intermediate.

Step 2: Formation of 4-Ethynyl-1,2-dimethoxybenzene

Dissolve the 1,1-dibromo-2-(3,4-dimethoxyphenyl)ethene intermediate in anhydrous

tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.

Slowly add n-butyllithium (2.1 equivalents) to the cooled solution.

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and

stir for an additional hour.

Quench the reaction by the slow addition of water.

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain 4-ethynyl-
1,2-dimethoxybenzene.

Visualized Experimental Workflow
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The following diagram illustrates the key steps in the synthesis and characterization of 4-
ethynyl-1,2-dimethoxybenzene.
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Click to download full resolution via product page

Caption: Synthetic and analytical workflow for 4-ethynyl-1,2-dimethoxybenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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